Boiling Point Elevation of ~42 °C vs. Isobornyl Acetate Indicates Significantly Lower Volatility
The target compound exhibits a computed boiling point of 271.4 °C at 760 mmHg, approximately 42 °C higher than that of isobornyl acetate (bp 229–233 °C; experimental) [1]. This substantial boiling point elevation, consistent with the compound's higher molecular weight (224.34 vs. 196.29 g·mol⁻¹ for isobornyl acetate) and longer hydrocarbon side chain, predicts markedly lower vapour pressure and consequently reduced evaporation rate at ambient temperature [1]. For fragrance applications, lower volatility correlates with extended olfactory substantivity on skin and fabric substrates, a key procurement differentiator when selecting between norbornane acetates for long-lasting perfume formulations [2].
| Evidence Dimension | Boiling point (proxy for volatility/substantivity) |
|---|---|
| Target Compound Data | 271.4 °C at 760 mmHg (computed) |
| Comparator Or Baseline | Isobornyl acetate: 229–233 °C at 760 mmHg (experimental); Norbornyl acetate: 201 °C at 760 mmHg (computed) |
| Quantified Difference | ΔT_bp ≈ +38 to +70 °C vs. norbornyl acetate; ≈ +42 °C vs. isobornyl acetate |
| Conditions | Standard atmospheric pressure (760 mmHg); target value computed by ACD/Labs Percepta; comparator values from vendor and literature experimental data |
Why This Matters
Procurement decisions for fragrance formulation should account for volatility-driven substantivity differences: the ~42 °C boiling point elevation predicts a significantly longer evaporation half-life on skin, enabling differentiated long-lasting fragrance claims.
- [1] PubChem CID 53424564. 2-Ethyl-3-(bicyclo(2.2.1)hept-2-yl)propyl acetate. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/85099-13-4 (accessed 2026-04-28). View Source
- [2] Inoue, Y.; Niwa, H.; Fujita, Y. (Nippon Petrochemicals Co., Ltd.). Derivatives of norbornanes having hydrocarbon side chains and perfume compositions containing the same. U.S. Patent 4,524,017, issued June 18, 1985. View Source
